1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol dihydrochloride 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1217074-25-3
VCID: VC4227393
InChI: InChI=1S/C21H25BrN2O4.2ClH/c22-17-2-4-19(5-3-17)26-14-18(25)13-24-9-7-23(8-10-24)12-16-1-6-20-21(11-16)28-15-27-20;;/h1-6,11,18,25H,7-10,12-15H2;2*1H
SMILES: C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(COC4=CC=C(C=C4)Br)O.Cl.Cl
Molecular Formula: C21H27BrCl2N2O4
Molecular Weight: 522.26

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol dihydrochloride

CAS No.: 1217074-25-3

Cat. No.: VC4227393

Molecular Formula: C21H27BrCl2N2O4

Molecular Weight: 522.26

* For research use only. Not for human or veterinary use.

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol dihydrochloride - 1217074-25-3

Specification

CAS No. 1217074-25-3
Molecular Formula C21H27BrCl2N2O4
Molecular Weight 522.26
IUPAC Name 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(4-bromophenoxy)propan-2-ol;dihydrochloride
Standard InChI InChI=1S/C21H25BrN2O4.2ClH/c22-17-2-4-19(5-3-17)26-14-18(25)13-24-9-7-23(8-10-24)12-16-1-6-20-21(11-16)28-15-27-20;;/h1-6,11,18,25H,7-10,12-15H2;2*1H
Standard InChI Key MWOVXDSOLGWQEI-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(COC4=CC=C(C=C4)Br)O.Cl.Cl

Introduction

The compound 1-(4-(Benzo[d] dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol dihydrochloride is a complex organic molecule that incorporates several functional groups, including a piperazine ring, a benzo[d] dioxole moiety, and a bromophenoxy group. This compound is likely to be of interest in pharmaceutical research due to its structural features, which could confer potential biological activity.

Synthesis

The synthesis of this compound would involve multiple steps, including the formation of the piperazine ring, attachment of the benzo[d] dioxole moiety, and incorporation of the bromophenoxy group. Reaction conditions such as temperature, solvent systems, and catalysts are crucial for optimizing yield and purity.

StepReaction ConditionsReagents
1. Formation of Piperazine RingHigh temperature, basic conditionsPiperazine precursors
2. Attachment of Benzo[d] dioxole MoietyMild conditions, suitable solventBenzo[d] dioxole derivatives
3. Incorporation of Bromophenoxy GroupPresence of catalyst, controlled temperatureBromophenol derivatives

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential for confirming the molecular structure of this compound. These methods provide detailed information about the molecular structure and can help identify functional groups.

TechniqueInformation Provided
NMRStructural confirmation, identification of hydrogen and carbon environments
IRIdentification of functional groups
MSMolecular weight and fragmentation patterns

Potential Biological Activity

While specific biological activity data for this compound are not available, its structural components suggest potential interactions with biological targets. The benzo[d] dioxole and bromophenoxy groups could contribute to antioxidant or cholinergic activities, similar to other compounds with related structures .

Stability and Reactivity

The compound is likely stable under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions. Its interactions with acids or bases could lead to protonation or deprotonation reactions, affecting its solubility and biological activity.

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